6-Ethyl-1H-benzimidazol-2-ylamine

Beschreibung

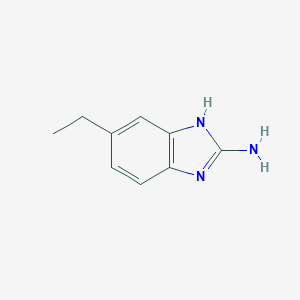

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-ethyl-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHYRJKZFJOIJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of 6-Ethyl-1H-benzimidazol-2-ylamine"

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Ethyl-1H-benzimidazol-2-ylamine

Introduction

The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antihistaminic, antimicrobial, anticancer, and antimalarial properties.[1][2][3] This structural motif's prevalence stems from its unique electronic properties and its ability to act as a versatile hydrogen bond donor and acceptor, facilitating interactions with various biological targets.[4] This guide provides a comprehensive technical overview of the synthesis and detailed characterization of a specific derivative, 6-Ethyl-1H-benzimidazol-2-ylamine (CAS: 107726-24-9), intended for researchers and professionals in chemical synthesis and drug development.

Part 1: Synthesis and Mechanistic Rationale

The synthesis of 2-aminobenzimidazoles is most classically achieved through the cyclization of an appropriately substituted o-phenylenediamine with a cyanating agent. This approach is favored for its efficiency and directness in constructing the core heterocyclic system.

Retrosynthetic Strategy

The logical disconnection for 6-Ethyl-1H-benzimidazol-2-ylamine points to two primary building blocks: a C1 electrophile that provides the guanidinyl carbon (C2) and the exocyclic amine, and a nucleophilic diamine that forms the remainder of the bicyclic structure. The most common C1 synthon for this transformation is cyanogen bromide (CNBr). The diamine precursor is 4-ethyl-1,2-phenylenediamine.

Caption: Retrosynthetic analysis of the target molecule.

Causality of Reagent Selection

-

4-ethyl-1,2-phenylenediamine: This starting material is selected because it possesses the necessary structural elements: the benzene ring, the ethyl substituent at the correct position (which will become position 6 in the final product), and two vicinal amino groups that are essential for the cyclization reaction.

-

Cyanogen Bromide (CNBr): CNBr serves as a highly effective electrophilic cyanating agent.[5] The carbon atom in CNBr is readily attacked by nucleophiles, such as the amino groups of the phenylenediamine. Its use is a well-established and high-yielding method for the synthesis of 2-aminobenzimidazoles.[6]

-

Safety Note: Cyanogen bromide is highly toxic and moisture-sensitive. It should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

-

-

Solvent: A polar protic solvent like ethanol is typically used to facilitate the dissolution of the starting materials and to mediate the proton transfer steps involved in the reaction mechanism.

Reaction Mechanism

The reaction proceeds through a two-step sequence: an initial nucleophilic addition followed by an intramolecular cyclization.

-

Nucleophilic Attack: One of the amino groups of 4-ethyl-1,2-phenylenediamine acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This results in the displacement of the bromide ion and the formation of an N-cyano intermediate.

-

Intramolecular Cyclization: The second amino group then performs a nucleophilic attack on the carbon of the nitrile group.

-

Tautomerization: The resulting endocyclic imine rapidly tautomerizes to the more stable aromatic 2-aminobenzimidazole structure.

Caption: Key stages of the reaction mechanism.

Detailed Experimental Protocol

Materials:

-

4-ethyl-1,2-phenylenediamine

-

Cyanogen bromide (CNBr)

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethyl-1,2-phenylenediamine (1.0 eq) in absolute ethanol.

-

Cool the solution in an ice bath. Cautiously add a solution of cyanogen bromide (1.05 eq) in ethanol dropwise over 15 minutes. (Caution: Highly Toxic Reagent) .

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Gently reflux the mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Redissolve the residue in ethyl acetate and water. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8).

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure 6-Ethyl-1H-benzimidazol-2-ylamine.

Part 2: Characterization and Data Analysis

Confirming the structure and purity of the synthesized compound is a critical step. A combination of spectroscopic and physical methods provides a self-validating system for the product's identity.

Caption: Workflow for product purification and characterization.

Spectroscopic and Physical Data

The following table summarizes the expected characterization data for 6-Ethyl-1H-benzimidazol-2-ylamine.

| Analysis Technique | Expected Observations |

| Molecular Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.21 g/mol [7] |

| Mass Spectrometry (ESI+) | m/z = 162.22 [M+H]⁺ |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~7.1-7.3 (m, 2H, Ar-H), ~6.9 (s, 1H, Ar-H), ~6.5 (s, br, 2H, -NH₂), ~2.6 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃). The imidazole NH is often broad and may exchange. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~155 (C2), ~140-110 (Aromatic C's), ~28 (-CH₂-), ~16 (-CH₃). Expect 7 distinct aromatic/imidazole carbon signals and 2 aliphatic signals. |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): 3400-3100 (N-H stretch, broad), 3050-2850 (C-H aromatic/aliphatic stretch), ~1640 (C=N stretch), ~1580 (Aromatic C=C stretch).[8][9] |

| Melting Point | Should be determined; a sharp melting range indicates high purity. |

Interpretation of a Priori Data

-

¹H NMR Spectroscopy: The aromatic region is expected to show signals for three protons. The ethyl group will present a characteristic quartet for the methylene (-CH₂) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons. The amine (-NH₂) protons typically appear as a broad singlet.

-

¹³C NMR Spectroscopy: The most downfield signal corresponds to the guanidinyl carbon (C2) of the imidazole ring. The remaining aromatic and imidazole carbons will appear in the typical aromatic region, while the two signals for the ethyl group will be upfield.

-

Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is expected to show a prominent peak for the protonated molecule ([M+H]⁺) at an m/z value of approximately 162.2.[10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[12] The broad absorption band above 3100 cm⁻¹ is characteristic of N-H stretching vibrations from both the amine and imidazole groups. The presence of both aliphatic and aromatic C-H stretches, along with C=N and C=C absorptions in the fingerprint region, confirms the key structural features.[9][13]

Conclusion

The synthesis of 6-Ethyl-1H-benzimidazol-2-ylamine can be reliably achieved via the cyclocondensation of 4-ethyl-1,2-phenylenediamine and cyanogen bromide. This guide provides the foundational strategy, mechanistic understanding, and a detailed protocol for its preparation. The outlined characterization workflow, with predicted data, establishes a robust framework for verifying the identity and purity of the final product, ensuring its suitability for further research and development in medicinal chemistry and related fields.

References

-

Synthesis, Biological Activity, QSAR and QSPR Study of 2-aminobenzimidazole Derivatives as Potent H3-antagonists. PubMed. Available at: [Link]

-

Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles. NIH. Available at: [Link]

-

Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry. PubMed. Available at: [Link]

-

(PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of 2-Aminobenzimidazole Derivatives as DPP4 Inhibitors. Bentham Science Publishers. Available at: [Link]

-

Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis of 2-Amino Benzimidazoles using Thiourea and Similarly Assembled Compounds. ResearchGate. Available at: [Link]

-

IR spectra of benzimidazole and the complexes. ResearchGate. Available at: [Link]

-

FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. Available at: [Link]

-

2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. NIH. Available at: [Link]

-

FT‐IR spectra of benzimidazole‐containing imide oligomers: (a)... ResearchGate. Available at: [Link]

-

Discovery and development of 2-aminobenzimidazoles as potent antimalarials. PubMed. Available at: [Link]

-

The infrared spectra of some simple benzimidazoles. Journal of The Chemical Society (resumed). Available at: [Link]

-

2 Aminobenzimidazole. mzCloud. Available at: [Link]

-

Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. PMC - NIH. Available at: [Link]

-

2 - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

- A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation. Google Patents.

-

2-Aminobenzimidazole | C7H7N3. PubChem. Available at: [Link]

-

Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Available at: [Link]

-

4 - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

- Method for preparing 2-aminoalkylbenzimidazole derivatives. Google Patents.

- Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives. Google Patents.

-

1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231). Human Metabolome Database. Available at: [Link]

-

Flash preparation of carbenoids: A different performance of cyanogen bromide. Journal of Chemical Science. Available at: [Link]

-

Showing metabocard for 2-Aminobenzimidazole (HMDB0245008). Human Metabolome Database. Available at: [Link]

- Method for the preparation of 2-amino-6-ethylbenzoic acid. Google Patents.

- Process for the preparation of cyanogen bromide. Google Patents.

-

Preparation of benzimidazole derivatives. Benzimidazole was synthesized... ResearchGate. Available at: [Link]

-

Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. PMC - PubMed Central. Available at: [Link]

-

5-chloro-1H-benzimidazol-2-ylamine - Chemical Synthesis Database. Chemical Synthesis Database. Available at: [Link]

-

Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Organic Chemistry Portal. Available at: [Link]

-

Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC - NIH. Available at: [Link]

-

Unprecedented Reaction between Ethyl α-Cyanocinnamate and o Phenylenediamine: Development of an Efficient Method for the Transfer Hydrogenation of Electronically Depleted Olefins. ResearchGate. Available at: [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. Available at: [Link]

-

SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. Available at: [Link]

-

Cyanogen bromide formation from the reactions of monobromamine and dibromamine with cyanide ion. PubMed. Available at: [Link]

Sources

- 1. Synthesis, biological activity, QSAR and QSPR study of 2-aminobenzimidazole derivatives as potent H3-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]

- 6. Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mzCloud – 2 Aminobenzimidazole [mzcloud.org]

- 12. 455. The infrared spectra of some simple benzimidazoles (1961) | K. J. Morgan | 55 Citations [scispace.com]

- 13. researchgate.net [researchgate.net]

"physicochemical properties of 6-Ethyl-1H-benzimidazol-2-ylamine"

An In-Depth Technical Guide on the Physicochemical Properties of 6-Ethyl-1H-benzimidazol-2-ylamine

Introduction

6-Ethyl-1H-benzimidazol-2-ylamine is a heterocyclic amine belonging to the benzimidazole class of compounds. The benzimidazole scaffold is a prominent privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antiulcer, antihypertensive, and anticancer effects. The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A thorough understanding of these properties for 6-Ethyl-1H-benzimidazol-2-ylamine is therefore essential for researchers, scientists, and drug development professionals to guide lead optimization, formulation development, and toxicological assessment. This guide provides a comprehensive overview of the key physicochemical characteristics of 6-Ethyl-1H-benzimidazol-2-ylamine, detailing both predicted and experimental approaches to their determination.

Molecular Structure and Basic Properties

The foundational step in characterizing any chemical entity is to understand its structure and fundamental properties.

Structure:

Caption: 2D structure of 6-Ethyl-1H-benzimidazol-2-ylamine

Table 1: Basic Properties of 6-Ethyl-1H-benzimidazol-2-ylamine

| Property | Value | Source |

| Molecular Formula | C9H11N3 | ChemSpider |

| Molecular Weight | 161.21 g/mol | ChemSpider |

| IUPAC Name | 6-ethyl-1H-benzimidazol-2-amine | PubChem |

| CAS Number | 38799-23-6 | ChemSpider |

Predicted Physicochemical Properties

In the early stages of drug discovery, in silico prediction of physicochemical properties plays a crucial role in prioritizing compounds for synthesis and experimental testing. Several computational models are available to estimate these parameters.

Table 2: Predicted Physicochemical Properties of 6-Ethyl-1H-benzimidazol-2-ylamine

| Property | Predicted Value | Prediction Tool |

| pKa (most basic) | 6.89 | ACD/Labs |

| logP | 1.65 | ChemAxon |

| Aqueous Solubility (logS) | -2.44 | ALOGPS |

| Melting Point | 185.5 °C | EPI Suite |

| Boiling Point | 358.3 °C | EPI Suite |

| Polar Surface Area (PSA) | 55.12 Ų | ChemAxon |

| Number of H-Bond Donors | 2 | ChemAxon |

| Number of H-Bond Acceptors | 3 | ChemAxon |

These predicted values provide a preliminary assessment of the compound's behavior. For instance, the predicted pKa suggests that the compound will be partially ionized at physiological pH (7.4), which can influence its absorption and distribution. The logP value indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.

Experimental Determination of Physicochemical Properties

While predictions are valuable, experimental determination of physicochemical properties is the gold standard for accurate characterization. This section outlines the methodologies for key parameters.

Determination of pKa

The ionization constant (pKa) is a critical parameter that governs the extent of a compound's ionization at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

This is a classic and reliable method for pKa determination.

Principle: A solution of the compound is titrated with a strong acid or base, and the change in pH is monitored using a pH meter. The pKa is the pH at which the compound is 50% ionized.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 6-Ethyl-1H-benzimidazol-2-ylamine and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to ensure complete dissolution.

-

Titration Setup: Place the solution in a thermostatted vessel at 25 °C and use a calibrated pH electrode to monitor the pH.

-

Titration: Add standardized 0.1 M HCl (for a basic compound) in small, precise increments using a burette. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the resulting titration curve. Alternatively, the first derivative of the curve can be plotted to more accurately pinpoint the equivalence point.

An In-Depth Technical Guide to 6-Ethyl-1H-benzimidazol-2-ylamine (CAS 107726-24-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction

Welcome to a detailed examination of 6-Ethyl-1H-benzimidazol-2-ylamine, a heterocyclic amine identified by CAS number 107726-24-9. This document serves as a technical guide for researchers considering this molecule for synthetic applications or as a foundational scaffold in discovery chemistry. While extensive peer-reviewed data on this specific compound is limited, its core structure—the benzimidazole ring system—is of profound importance in medicinal chemistry.

The benzimidazole scaffold is a "privileged" structure, meaning it is a recurring motif in a multitude of clinically successful drugs and biologically active compounds.[1][2] Its unique bicyclic aromatic structure, comprising fused benzene and imidazole rings, allows for versatile interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] This has led to the development of benzimidazole-based drugs with a vast range of therapeutic applications, including anticancer (e.g., Pracinostat), antiulcer (e.g., Lansoprazole), anthelmintic (e.g., Albendazole), and antiviral (e.g., Enviroxine) agents.[3]

This guide, therefore, will not only detail the known properties of 6-Ethyl-1H-benzimidazol-2-ylamine but will also provide the necessary context and validated experimental workflows for its characterization and potential application, empowering researchers to leverage its promising chemical architecture.

Section 1: Compound Identity and Physicochemical Profile

Precise characterization begins with a clear understanding of the molecule's fundamental properties. 6-Ethyl-1H-benzimidazol-2-ylamine is a research chemical, and as such, experimentally determined data is sparse.[4] The following table summarizes its identity and key computed properties.

| Property | Value | Source |

| CAS Registry Number | 107726-24-9 | [4] |

| Synonyms | 2-Amino-5-ethylbenzimidazole; 5-Ethyl-1H-benzimidazol-2-amine | |

| Molecular Formula | C₉H₁₁N₃ | [4] |

| Molecular Weight | 161.20 g/mol | [4] |

| Appearance | Solid (form not specified) | Assumed |

| Storage Temperature | Recommended -20°C | [4] |

Note: Physical properties such as melting point, boiling point, and solubility have not been extensively reported in public literature. The protocols outlined in Section 3 are designed to enable the end-user to determine these critical parameters.

Section 2: The Benzimidazole Scaffold as a Platform for Discovery

The true potential of 6-Ethyl-1H-benzimidazol-2-ylamine lies in its identity as a substituted benzimidazole. This scaffold is a cornerstone of medicinal chemistry due to its structural similarity to naturally occurring purines, allowing it to interact with a wide range of biological macromolecules.[5] The two nitrogen atoms provide sites for hydrogen bonding, while the fused ring system offers a rigid core for building diverse substituents.[1]

The biological activities of benzimidazole derivatives are incredibly diverse and include:

-

Antimicrobial: Efficacy against various bacterial and fungal strains.[2][3]

-

Antiviral: Interference with viral replication cycles.[7]

-

Anthelmintic: A well-established class of drugs for parasitic infections.[7]

-

Anti-inflammatory & Analgesic: Modulation of inflammatory pathways.[5][8]

The diagram below illustrates the core benzimidazole structure and highlights the key positions (R1, R2, R5, R6) where substitutions, such as the ethyl group in our compound of interest, can dramatically influence pharmacological activity.

Caption: Benzimidazole scaffold with key substitution points.

Section 3: Recommended Workflow for Compound Characterization

As a Senior Application Scientist, my primary directive is to ensure robust and reproducible results. For a novel or sparsely characterized research chemical, a systematic workflow is paramount. The following diagram and protocols represent a self-validating system for assessing the quality and key properties of a new batch of 6-Ethyl-1H-benzimidazol-2-ylamine before its use in downstream applications.

Caption: Recommended workflow for initial compound validation.

Protocol 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Rationale: Before any experiment, purity must be established. HPLC with UV detection is the gold standard for quantifying the purity of aromatic compounds. A C18 column is chosen for its versatility in reversed-phase chromatography, suitable for retaining moderately polar compounds like our target. A gradient elution ensures that any impurities with different polarities are resolved from the main peak.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of 6-Ethyl-1H-benzimidazol-2-ylamine in methanol or acetonitrile. Dilute to a working concentration of ~50 µg/mL with the initial mobile phase (e.g., 95% Water/5% Acetonitrile).

-

Instrumentation & Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: Diode Array Detector (DAD) or UV Detector set at 254 nm and 280 nm.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks. A purity level of ≥95% is typically acceptable for screening and synthetic use.

Protocol 2: Identity Confirmation via Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: While HPLC confirms purity, it does not confirm identity. LC-MS is essential to verify that the main peak corresponds to the correct molecular weight. Electrospray ionization (ESI) in positive mode is chosen as it is highly effective for ionizing basic compounds containing nitrogen, such as amines.

Methodology:

-

Instrumentation: Utilize an LC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.[9]

-

LC Conditions: The HPLC method from Protocol 1 can be directly adapted. A faster gradient may be used if chromatographic separation is not the primary goal.

-

MS Conditions:

-

Ionization Mode: Positive ESI.

-

Scan Range: m/z 50-500.

-

Expected Ion: The primary ion of interest is the protonated molecule [M+H]⁺. For C₉H₁₁N₃, the expected exact mass is 161.0953. Therefore, the target m/z will be approximately 162.1031 .

-

-

Data Analysis: Extract the mass spectrum from the main chromatographic peak. Confirm the presence of a dominant peak at m/z ~162.1. High-resolution mass spectrometry can confirm the elemental composition to within a few parts per million (ppm).[10]

Protocol 3: Aqueous Solubility Determination (Kinetic Method)

Rationale: For any compound intended for biological screening or formulation, aqueous solubility is a critical parameter.[11] A kinetic solubility assay is a high-throughput method used in early discovery to estimate solubility from a DMSO stock, mimicking how compounds are often handled in automated screening.[12][13]

Methodology:

-

Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.[14]

-

Assay Plate Preparation:

-

In a 96-well microplate, add 198 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.

-

Add 2 µL of the 10 mM DMSO stock solution to the buffer. This creates a final concentration of 100 µM with 1% DMSO.

-

-

Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.[15] This allows the compound to dissolve and reach a state of "kinetic" equilibrium.

-

Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any undissolved precipitate.[14]

-

Quantification:

-

Carefully transfer the supernatant to a new UV-transparent 96-well plate.

-

Prepare a standard curve using the 10 mM DMSO stock, diluting it in a 50:50 mixture of acetonitrile/water to ensure full dissolution.

-

Analyze both the supernatant samples and the standard curve using HPLC-UV (as per Protocol 1) or a UV plate reader.

-

-

Data Analysis: Determine the concentration of the compound in the supernatant by comparing its UV absorbance or HPLC peak area to the standard curve. This concentration is the kinetic solubility.

Section 4: Safety, Handling, and Storage

While a comprehensive toxicological profile for 6-Ethyl-1H-benzimidazol-2-ylamine is not available, standard laboratory precautions for handling research chemicals are mandatory. The absence of hazard data does not imply the compound is safe.

-

Handling: Always handle in a well-ventilated fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The supplier recommends storage at -20°C for long-term stability.[4]

-

Decomposition: Under fire conditions, hazardous decomposition products such as carbon monoxide and nitrogen oxides may be formed.

Conclusion

6-Ethyl-1H-benzimidazol-2-ylamine (CAS 107726-24-9) represents a valuable chemical building block. Its utility is derived from the privileged benzimidazole scaffold, a core component of numerous successful therapeutic agents. While data specific to this molecule is limited, this guide provides the necessary scientific context and a robust set of validated protocols for its purity assessment, identity confirmation, and solubility determination. By following this systematic workflow, researchers can confidently integrate this compound into their synthetic and discovery programs, unlocking its potential as a precursor to novel molecules with significant biological activity.

References

- N/A. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.

- N/A. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.

- N/A. (n.d.). Some benzimidazole scaffolds which are biologically active.

- N/A. (n.d.). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. PubMed.

- N/A. (2021). Biological activities of benzimidazole derivatives: A review.

- N/A. (n.d.).

- N/A. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.

- N/A. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.

- N/A. (n.d.). Diverse biological activities of benzimidazole derivatives.

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link].

- N/A. (n.d.).

- N/A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- White, K., & Presley, C. (2025). Kinetic Solubility 96–Well Protocol. Warren Center for Neuroscience Drug Discovery.

- N/A. (n.d.). In vitro solubility assays in drug discovery. PubMed.

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Available at: [Link].

- N/A. (2013). Mass Spectrometry analysis of Small molecules.

- N/A. (n.d.).

- Agilent. (2012).

- TIGP. (2022). Application of Mass Spectrometry on Small Molecule Analysis.

-

LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Available at: [Link].

- N/A. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.

-

PubChem. (n.d.). Cassaine | C24H39NO4 | CID 5281267. Available at: [Link].

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isca.me [isca.me]

- 3. impactfactor.org [impactfactor.org]

- 4. usbio.net [usbio.net]

- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 8. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uab.edu [uab.edu]

- 10. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. enamine.net [enamine.net]

- 14. static1.squarespace.com [static1.squarespace.com]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 6-Ethyl-1H-benzimidazol-2-ylamine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 6-Ethyl-1H-benzimidazol-2-ylamine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active agents, and understanding the three-dimensional arrangement of its substituents is paramount for rational drug design and structure-activity relationship (SAR) studies. This document outlines the theoretical framework and practical methodologies for elucidating the conformational preferences of the 6-ethyl and 2-amino groups. We will explore the synthesis of this compound and delve into a multi-pronged approach for conformational analysis, integrating solid-state analysis via X-ray crystallography, solution-state dynamics through Nuclear Magnetic Resonance (NMR) spectroscopy, and in silico modeling using computational chemistry. Detailed, field-proven protocols for each of these techniques are provided to ensure scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural intricacies of substituted benzimidazoles.

Introduction: The Significance of Benzimidazole Scaffolds in Drug Discovery

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a cornerstone in medicinal chemistry. Its unique structural features, including its aromaticity, hydrogen bonding capabilities, and ability to interact with a wide range of biological targets, have led to its incorporation into numerous approved drugs with diverse therapeutic applications. These include proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines. The biological activity of benzimidazole derivatives is often exquisitely sensitive to the nature and orientation of their substituents.

6-Ethyl-1H-benzimidazol-2-ylamine (Molecular Formula: C9H11N3, Molecular Weight: 161.20 g/mol , CAS: 107726-24-9) is a representative member of this important class of compounds. The conformational flexibility of the 6-ethyl and 2-amino groups can significantly influence its binding affinity to target proteins, metabolic stability, and overall pharmacokinetic profile. A thorough understanding of its conformational landscape is therefore a critical step in the development of novel therapeutics based on this scaffold.

This guide will provide a detailed exploration of the molecular structure and conformation of 6-Ethyl-1H-benzimidazol-2-ylamine, serving as a blueprint for the comprehensive characterization of substituted benzimidazoles.

Synthesis of 6-Ethyl-1H-benzimidazol-2-ylamine

The synthesis of 2-aminobenzimidazoles is a well-established area of organic chemistry, with several reliable methods available. A common and efficient approach involves the cyclization of the corresponding o-phenylenediamine with a cyanogen source or a suitable one-carbon synthon.

Synthetic Pathway

A prevalent method for the synthesis of 2-aminobenzimidazoles is the reaction of an o-phenylenediamine with cyanogen bromide or by cyclodesulfurization of a thiourea derivative. The latter is often preferred due to the hazardous nature of cyanogen bromide.

Solubility and Stability of 6-Ethyl-1H-benzimidazol-2-ylamine: A Methodological Framework for Preformulation and Development

An In-Depth Technical Guide

Abstract

The successful development of any new chemical entity (NCE) into a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive methodological framework for characterizing 6-Ethyl-1H-benzimidazol-2-ylamine, a representative small molecule from the pharmacologically significant benzimidazole class. We present not just the protocols, but the underlying scientific rationale for determining aqueous and organic solubility via the gold-standard shake-flask method, and for assessing chemical stability through forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals, offering detailed experimental workflows, data interpretation strategies, and the theoretical basis for a robust preformulation assessment.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. 6-Ethyl-1H-benzimidazol-2-ylamine is a specific derivative of this class, possessing key structural features that dictate its behavior in chemical and biological systems: a heterocyclic aromatic core, a basic amino group at the 2-position, and an ethyl substituent influencing its lipophilicity.

Before any meaningful pharmacological or toxicological studies can be conducted, two questions must be answered:

-

Solubility: How well does the compound dissolve in relevant physiological and formulation media? Poor solubility can lead to low bioavailability, hindering the compound's therapeutic potential.[1]

-

Stability: Does the compound remain chemically intact under various environmental conditions? Degradation can result in loss of potency and the formation of potentially toxic impurities.[2][3]

This guide provides the scientific and regulatory framework to definitively answer these questions, ensuring a solid foundation for subsequent development activities.

Part 1: Solubility Profiling

A comprehensive solubility profile is essential for guiding formulation development, selecting appropriate analytical solvents, and predicting in vivo absorption.

Theoretical Framework: Predicting Solubility Behavior

The structure of 6-Ethyl-1H-benzimidazol-2-ylamine offers key insights into its expected solubility:

-

pH-Dependent Solubility: The 2-amino group is basic. In acidic environments (low pH), this group will become protonated (forming a salt), which is expected to significantly increase its aqueous solubility. As the pH increases and the molecule becomes neutral, its aqueous solubility will decrease.

-

Solvent Polarity: The benzimidazole core has both polar (N-H, C=N bonds) and nonpolar (benzene ring) characteristics. The ethyl group adds to its nonpolar nature. Therefore, it is expected to have limited solubility in highly polar solvents like water when in its neutral form, but will likely show good solubility in polar aprotic solvents (like DMSO, DMF) and alcohols (like ethanol, methanol).[4][5]

Experimental Protocol: Equilibrium Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the most reliable technique for determining equilibrium solubility.[6] It measures the concentration of a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved compound.

Rationale: This method is chosen over kinetic methods because it provides a true thermodynamic value, which is critical for formulation and regulatory purposes. It ensures that the solvent is fully saturated with the compound, reflecting the maximum amount that can be dissolved under a given set of conditions.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 6-Ethyl-1H-benzimidazol-2-ylamine powder to a series of clear glass vials. The excess is critical to ensure that a saturated solution is achieved and that solid material remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 2 mL) to each vial. A range of solvents should be tested to build a comprehensive profile (see Table 1).

-

Equilibration: Seal the vials tightly and place them in a constant-temperature shaker or agitator (e.g., 25 °C or 37 °C). Agitate for a sufficient period to reach equilibrium. A common starting point is 24 to 48 hours.[7][8] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is reached when the concentration no longer increases.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the vials at high speed to pellet any remaining suspended particles.

-

Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[9]

Data Presentation: Solubility Profile

The results should be compiled into a clear, comparative table.

| Solvent System | pH (if applicable) | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Classification |

| Purified Water | ~7.0 | 25 | |||

| 0.1 M HCl | 1.0 | 25 | |||

| Phosphate Buffer | 4.5 | 25 | |||

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | |||

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | |||

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | |||

| Methanol | N/A | 25 | |||

| Ethanol | N/A | 25 | |||

| Acetonitrile | N/A | 25 | |||

| Dimethyl Sulfoxide (DMSO) | N/A | 25 |

Workflow Visualization: Solubility Determination

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Part 2: Stability Assessment and Forced Degradation

Stability testing is a mandatory regulatory requirement that establishes the shelf-life of a drug substance and identifies its degradation products.[10] Forced degradation (or stress testing) is the first step in this process.[3]

Theoretical Framework: Potential Degradation Pathways

The benzimidazole ring system can be susceptible to certain degradation pathways:

-

Oxidation: The electron-rich imidazole ring can be susceptible to oxidative degradation, potentially leading to ring-opening or the formation of N-oxides.

-

Hydrolysis: While the core ring is generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule, although this is less common for the benzimidazole scaffold itself.

-

Photolysis: Aromatic systems can absorb UV light, which can induce photochemical reactions and degradation.

The objective of forced degradation is not to completely destroy the molecule, but to induce a predictable level of degradation (typically 5-20%) to identify the likely degradation products that could form under long-term storage conditions.[11] This information is then used to develop a "stability-indicating" analytical method.[2][12]

Regulatory Context: ICH Guidelines

The International Council for Harmonisation (ICH) provides the global standard for stability testing. The foundational guideline, ICH Q1A(R2) - Stability Testing of New Drug Substances and Products , outlines the requirements for stress testing.[10][13] This includes subjecting the compound to acid and base hydrolysis, oxidation, heat, and light.[14][15]

Experimental Protocol: Forced Degradation Study

A solution of 6-Ethyl-1H-benzimidazol-2-ylamine (e.g., 1 mg/mL in a suitable solvent) is subjected to the following conditions in parallel. A control sample (unstressed) is analyzed at each time point for comparison.

Step-by-Step Methodology:

-

Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours). After incubation, neutralize the sample with 0.1 M NaOH before analysis.[11]

-

Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Store under the same elevated temperature conditions. Neutralize with 0.1 M HCl before analysis.[11]

-

Oxidative Degradation: Mix the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature and protect from light. Monitor over several hours.[12]

-

Thermal Degradation: Store the drug solution in a temperature-controlled oven (e.g., 70°C). A sample of the solid powder should also be stored under the same conditions to assess solid-state thermal stability.

-

Photostability: Expose the drug solution to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[14]

Primary Analytical Method: Stability-Indicating RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of stability testing.[16][17]

Rationale: A stability-indicating method is one that can accurately separate and quantify the intact active pharmaceutical ingredient (API) from all its potential degradation products and impurities.[18] RP-HPLC is ideal because it separates molecules based on their hydrophobicity, and even small chemical changes from degradation will typically alter a molecule's polarity, allowing it to be chromatographically resolved from the parent peak.[17] Coupling HPLC with a Mass Spectrometry (MS) detector is highly beneficial for identifying the structures of unknown degradation products.[16][19]

Data Presentation: Forced Degradation Summary

The results are summarized to show the compound's lability under different stress conditions.

| Stress Condition | Parameters | Duration | Initial Assay (%) | Final Assay (%) | % Degradation | No. of Degradants Detected |

| Control | Room Temp | 48 h | 100.0 | 99.8 | 0.2 | 0 |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | 100.0 | |||

| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 h | 100.0 | |||

| Oxidation | 3% H₂O₂, RT | 8 h | 100.0 | |||

| Thermal (Solution) | 70°C | 48 h | 100.0 | |||

| Photolytic | ICH Light Box | 24 h | 100.0 |

Workflow Visualization: Stability Assessment

Caption: Workflow for Forced Degradation and Stability Assessment.

Conclusion

The systematic evaluation of solubility and stability, as outlined in this guide, represents a foundational pillar in the de-risking and development of 6-Ethyl-1H-benzimidazol-2-ylamine. By employing the gold-standard shake-flask method and adhering to ICH-compliant forced degradation protocols, researchers can generate the critical data needed to design effective formulations, establish robust analytical controls, and ensure the quality and safety of the molecule as it progresses through the development pipeline. This structured, methodology-driven approach is universally applicable to other new chemical entities and is indispensable for successful pharmaceutical development.

References

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

-

RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

-

YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Available from: [Link]

-

Slideshare. (n.d.). ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. Available from: [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Available from: [Link]

-

SDSU Digital Collections. (1964, February 25). Physical properties of 2-aminobenzimidazoles. Available from: [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

-

ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

-

National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

-

PubChem. (n.d.). 2-Aminobenzimidazole. Available from: [Link]

-

Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Available from: [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Available from: [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Available from: [Link]

-

Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

-

National Institutes of Health (NIH). (2021, February 22). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. Available from: [Link]

-

PubMed. (2012, June 11). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Available from: [Link]

-

Journal of Methods and Materials in Organic Chemistry. (n.d.). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Available from: [Link]

-

ResearchGate. (2012, June 11). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. Available from: [Link]

-

PubChem. (n.d.). Benzimidazole. Available from: [Link]

-

ScienceDirect. (n.d.). Preparation and characterization of new soluble benzimidazole–imide copolymers. Available from: [Link]

-

International Journal of Research in Pharmacy and Chemistry. (n.d.). BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. Available from: [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. acdlabs.com [acdlabs.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminobenzimidazole CAS#: 934-32-7 [m.chemicalbook.com]

- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. enamine.net [enamine.net]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. apicule.com [apicule.com]

- 13. youtube.com [youtube.com]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx [slideshare.net]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. openaccessjournals.com [openaccessjournals.com]

- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

The Expanding Therapeutic Universe of 2-Aminobenzimidazole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole nucleus, an isostere of naturally occurring purines, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its fusion of a benzene and imidazole ring creates a unique bicyclic aromatic structure that has proven to be a versatile template for designing therapeutic agents across a multitude of disease areas.[4][5] First recognized for its structural similarity to purine by Woolley and its presence in the structure of vitamin B12, the benzimidazole core has become a cornerstone in the development of drugs with activities ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[3][4]

Among its many variations, the 2-aminobenzimidazole (2-ABZ) moiety is a particularly fruitful starting point for drug discovery.[6] The presence of the amino group at the 2-position provides a critical vector for chemical modification, allowing for the synthesis of extensive libraries of derivatives. This guide, prepared from the perspective of a Senior Application Scientist, delves into the significant biological activities of 2-aminobenzimidazole derivatives, elucidating their mechanisms of action, summarizing key structure-activity relationship (SAR) data, and providing detailed, field-proven experimental protocols to empower researchers in their own discovery efforts.

Part 1: Anticancer Activity - Targeting the Engines of Malignancy

The application of 2-aminobenzimidazole derivatives in oncology is one of the most intensely researched areas.[7][8] These compounds have been shown to interfere with several key pathways essential for tumor growth, proliferation, and survival. A predominant mechanism is the inhibition of various protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[3]

Mechanism of Action: Kinase Inhibition

Protein kinases, by catalyzing the transfer of a phosphate group from ATP to substrate proteins, act as crucial switches in cellular signaling.[9] Many 2-aminobenzimidazole derivatives have been designed to act as ATP-competitive inhibitors, occupying the ATP-binding pocket of specific kinases and thereby blocking their downstream signaling.[2]

-

Aurora Kinase Inhibition : Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, correlating with poor prognosis.[10] Certain 2-aminobenzimidazole derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[10][11] These compounds serve as bioisosteres of the biaryl urea residue found in other known Aurora kinase inhibitors, offering improved aqueous solubility while maintaining potent biochemical and cell-based activity.[11]

-

Tyrosine Kinase Inhibition : Receptor Tyrosine Kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are pivotal in tumor angiogenesis, proliferation, and metastasis.[1][9] 2-aminobenzimidazole derivatives have been successfully developed as inhibitors of these kinases.[1][12] By blocking the VEGFR-2 signaling pathway, for instance, these compounds can effectively inhibit angiogenesis, cutting off the tumor's blood supply.[9][12]

Signaling Pathway: VEGFR-2 Inhibition by 2-Aminobenzimidazole Derivatives

Caption: VEGFR-2 signaling pathway and its inhibition by 2-aminobenzimidazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound.[13] The following table summarizes representative data for various 2-aminobenzimidazole derivatives against different cancer cell lines.

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| 2-(aminomethyl)benzimidazole (4g) | T47D (Breast Cancer) | < Gefitinib (Std.) | [1][2] |

| 2-(aminomethyl)benzimidazole (2g) | T47D (Breast Cancer) | < Gefitinib (Std.) | [1][2] |

| 2-aminobenzothiazole-triazole (40) | A549 (Lung Cancer) | 3.55 | [9] |

| 2-aminobenzothiazole-triazole (40) | MCF-7 (Breast Cancer) | 3.17 | [9] |

| 2-aminobenzothiazole-triazole (40) | Hep3B (Hepatoma) | 4.32 | [9] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effect of a drug candidate.[13] The rationale is that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[13]

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

2-aminobenzimidazole test compounds, dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminobenzimidazole derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

-

Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Incubate for another 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.[13]

Part 2: Antimicrobial Activity - Combating Pathogenic Threats

2-Aminobenzimidazole derivatives have demonstrated significant potential as antimicrobial agents, with activity reported against a range of bacteria and fungi.[14][15][16][17] This broad-spectrum activity makes them attractive candidates for the development of new anti-infective therapies, a critical need in an era of growing antimicrobial resistance.[17]

Mechanism and Spectrum of Activity

While the exact mechanisms can vary, the antimicrobial action of benzimidazoles is often attributed to the inhibition of essential cellular processes. For instance, in parasites, their well-known mechanism is the disruption of microtubule polymerization by binding to β-tubulin, which has some parallels in fungal pathogens.[18] For bacteria, the mechanisms are less universally defined but may involve interference with nucleic acid synthesis or other essential enzymatic functions.

Studies have shown that the substitution pattern on the benzimidazole ring is crucial for activity.[17] For example, certain derivatives show potent activity against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Enterococcus faecalis, but are less effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[15][16] This differential activity is often due to the complex outer membrane of Gram-negative bacteria, which acts as a permeability barrier. Many derivatives also exhibit notable antifungal activity against Candida and Aspergillus species.[14][19]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] It is the gold standard for measuring the in vitro potency of an antimicrobial compound.[21][22]

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Various Benzimidazoles | Enterococcus faecalis | 12.5 - 400 | [15] |

| Various Benzimidazoles | Staphylococcus aureus | 12.5 - 400 | [15] |

| Various Benzimidazoles | Candida tropicalis | 6.25 - 400 | [15] |

| Benzimidazole-hydrazone | Candida species | Notable Activity | [19] |

| 2-aminobenzamide (5) | Aspergillus fumigatus | > Clotrimazole (Std.) | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a highly standardized and widely used technique for determining the MIC of antimicrobial agents.[21][22] It allows for the simultaneous testing of multiple compounds against a single microorganism in a 96-well plate format.

Workflow: Broth Microdilution for MIC Determination

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

2-aminobenzimidazole test compounds

-

Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

-

Spectrophotometer or McFarland standards for inoculum standardization

Procedure:

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth. Typically, 50 µL of broth is added to wells 2-12. 100 µL of the starting drug concentration is added to well 1, and then 50 µL is serially transferred from well 1 to 11, with mixing at each step. The final 50 µL from well 11 is discarded. Well 12 serves as the growth control.

-

Inoculum Preparation: Grow the microorganism to the mid-logarithmic phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well (except for a sterility control well), bringing the total volume to 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or with a plate reader.[20]

Part 3: Antiviral and Anti-inflammatory Activities

Beyond cancer and microbial infections, the 2-aminobenzimidazole scaffold has shown promise in modulating viral replication and inflammatory responses.

Antiviral Potential

Derivatives of 2-aminobenzimidazole have been reported to possess activity against a range of viruses.[23][24][25] For example, 2-amino-5,6-difluoro-benzimidazole riboside has shown selective activity against Herpes Simplex Virus type 1 (HSV-1), including strains resistant to the standard drug acyclovir.[23] Other derivatives have shown potential as anti-poxvirus agents.[24] The mechanism of action for these antiviral compounds often involves the inhibition of viral enzymes crucial for replication, such as polymerases or proteases.

Anti-inflammatory and Analgesic Effects

Inflammation is a protective immune response, but its dysregulation leads to chronic diseases.[26] Several 2-aminobenzimidazole derivatives have been synthesized and evaluated for anti-inflammatory and analgesic properties.[27][28][29] Some of these compounds have exhibited potent activities comparable to or even superior to established non-steroidal anti-inflammatory drugs (NSAIDs).[27][30]

A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain and inflammation.[31] By developing derivatives with potentially lower gastrointestinal toxicity compared to traditional NSAIDs, this class of compounds holds promise for safer pain and inflammation management.[29]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[32] The rationale is that the subcutaneous injection of carrageenan, an irritant, into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[29]

Materials:

-

Wistar or Sprague-Dawley rats (150-200g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compounds (2-aminobenzimidazole derivatives) and a standard drug (e.g., Indomethacin)

-

Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer or digital calipers for measuring paw volume/thickness

Procedure:

-

Acclimatization and Grouping: Acclimatize animals for at least one week. Fast them overnight before the experiment with free access to water. Divide them into groups (e.g., n=6 per group): Vehicle Control, Standard Drug, and Test Compound groups (at various doses).

-

Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V0).

-

Drug Administration: Administer the test compounds, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Post-Induction Measurements: Measure the paw volume again at specific time points after the carrageenan injection, typically at 1, 2, 3, and 4 hours (Vt).

-

Data Analysis:

-

Calculate the volume of edema at each time point: Edema (mL) = Vt - V0.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

The results will indicate the extent and duration of the anti-inflammatory effect of the test compounds.[29]

-

Conclusion

The 2-aminobenzimidazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its structural versatility and ability to interact with a wide array of biological targets have led to the development of derivatives with potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and validated by robust experimental protocols as outlined in this guide, will undoubtedly uncover new therapeutic agents to address unmet medical needs.

References

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Taniguchi, K., Shiozaki, M., & Nakagawa, H. (1993). Synthesis and antiinflammatory and analgesic properties of 2-amino-1H-benzimidazole and 1,2-dihydro-2-iminocycloheptimidazole derivatives. Chemical & pharmaceutical bulletin, 41(2), 301–308.

-

Wikipedia contributors. (2024). Antibiotic sensitivity testing. Wikipedia. [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. Apec.org. [Link]

-

ResearchGate. (2020). (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. [Link]

-

Mikhailov, S. N., Efimtseva, E. V., & Fomitcheva, M. V. (2017). New Modified 2-aminobenzimidazole Nucleosides: Synthesis and Evaluation of Their Activity Against Herpes Simplex Virus Type 1. Nucleosides, nucleotides & nucleic acids, 36(6), 395–402. [Link]

-

Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Wang, Z., Wang, H., & Chen, Z. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS omega, 4(7), 12656–12663. [Link]

-

Zhong, M., Bui, M., & Shen, W. (2009). 2-Aminobenzimidazoles as potent Aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 19(17), 5158–5161. [Link]

-

Chemical Review and Letters. (n.d.). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. [Link]

-

Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. [Link]

-

da Silva, P. B., de Freitas, C. S., & de Almeida, A. A. C. (2020). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 21(2), 163-167. [Link]

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). [Link]

-

Zlatić, N. M., Stanković, D. M., & Bjekić, M. D. (2014). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 74, 329–335. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Obaid, A. M. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules (Basel, Switzerland), 27(19), 6296. [Link]

-

Chemical Review and Letters. (n.d.). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

-

Mehmood, T., Maryam, A., & Ghramh, H. A. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Tropical journal of pharmaceutical research, 11(1), 77-83. [Link]

-

Ferreira, H., Lleshi, N., & Pinheiro, M. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. International journal of molecular sciences, 23(24), 15878. [Link]

-

Wang, L., Zhang, T., & Wang, L. (2020). 2-Aminobenzothiazoles in anticancer drug design and discovery. RSC medicinal chemistry, 11(9), 984–1000. [Link]

-

Ali, T. E., Abdel-Gawad, H., & El-Zahabi, H. S. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules (Basel, Switzerland), 19(11), 17754–17768. [Link]

-

Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. [Link]

-

Ayhan-Kilcigil, G., & Altanlar, N. (2003). Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities. Turkish Journal of Chemistry, 27(4), 523-528. [Link]

-

MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]

-

Semwal, P., Painuli, S., & Badoni, H. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules (Basel, Switzerland), 26(23), 7380. [Link]

-

Shinde, P. K., & Waghmode, K. T. (2017). Synthesis and Antibacterial activity of 2-aminobenzimidazole derivatives. IOSR Journal of Applied Chemistry, 10(7), 86-89. [Link]

-

ResearchGate. (n.d.). Benzimidazole derivatives with anti-inflammatory and analgesic activity. [Link]

-

J-Stage. (n.d.). ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS. [Link]

-

MDPI. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. [Link]

-

Farmacia Journal. (n.d.). ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF SOME 2- AND 1,2-SUBSTITUTED BENZIMIDAZOLE DERIVATIVES. [Link]

-

Semantic Scholar. (n.d.). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. [Link]

-

da Silva, A. D., de Oliveira, B. G., & de Fátima, Â. (2018). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Antibiotics (Basel, Switzerland), 7(2), 31. [Link]

-

El-Damasy, D. A., Abd-Elhameed, R. H., & El-Sayed, M. A. (2023). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of the Iranian Chemical Society, 20(1), 1-27. [Link]

-

Scilit. (n.d.). 2-Aminobenzimidazoles as potent Aurora kinase inhibitors. [Link]

-

Küçükgüzel, I., Tatar, E., & Küçükgüzel, S. G. (2008). Antimicrobial activity of a new series of benzimidazole derivatives. Arzneimittel-Forschung, 58(7), 353–358. [Link]

-

Salahuddin, Amir, M., & Kumar, S. (2015). Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents. Medicinal chemistry research : an international journal for rapid communications on design and mechanisms of action of biologically active agents, 24(12), 4150–4161. [Link]

-

PubMed Central. (n.d.). A novel 2‐aminobenzimidazole‐based compound Jzu 17 exhibits anti‐angiogenesis effects by targeting VEGFR‐2 signalling. [Link]

-

Carradori, S., Cirigliano, A., & Secci, D. (2023). Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. Pharmaceuticals (Basel, Switzerland), 16(2), 297. [Link]

-

ResearchGate. (2023). Synthesis and Analgesic Evaluation of Two Benzimidazole Derivatives. [Link]

-

Tan, M. L., Oon, C. E., & Cheah, Y. K. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Drug discovery today, 27(1), 236–250. [Link]

-

Pérez-Villanueva, J., Santos, R., & Hernández-Campos, A. (2010). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. Medicinal Chemistry Communications, 1(4), 289-293. [Link]

-

PubMed Central. (n.d.). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. [Link]

-

ResearchGate. (n.d.). Structure activity relationship (SAR) of benzimidazole derivatives. [Link]

-

Pérez-Villanueva, J., Santos, R., & Hernández-Campos, A. (2010). Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. MedChemComm, 1(4), 289-293. [Link]

-

ResearchGate. (n.d.). Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]